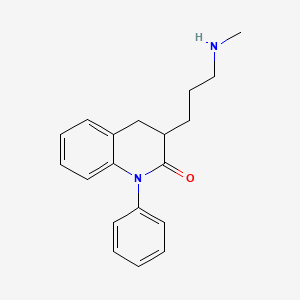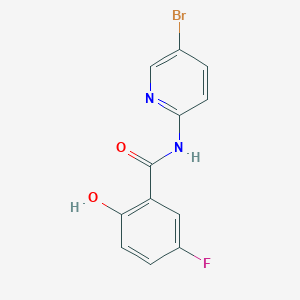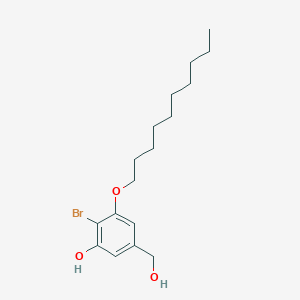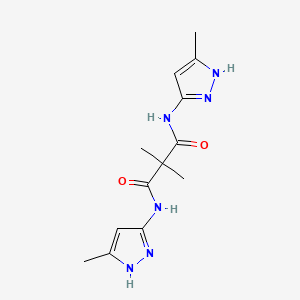![molecular formula C18H16ClNO2 B14233178 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole CAS No. 403611-86-9](/img/structure/B14233178.png)
2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and a methyl group on the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzyloxyphenyl precursor, which is then subjected to cyclization to form the oxazole ring. The chloromethyl group is introduced through a chloromethylation reaction, and the methyl group is added via alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4-chloromethyl-5-methyl-1,3-oxazole: Lacks the benzyloxy group, which may affect its reactivity and applications.
2-[4-(Methoxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole: Contains a methoxy group instead of a benzyloxy group, potentially altering its chemical properties.
2-[4-(Hydroxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole: The presence of a hydroxy group can influence its solubility and reactivity.
Uniqueness
The presence of the benzyloxy group in 2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
403611-86-9 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-methyl-2-(4-phenylmethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C18H16ClNO2/c1-13-17(11-19)20-18(22-13)15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clé InChI |
FCNFIIPOWDZZLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)

![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)



![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)

